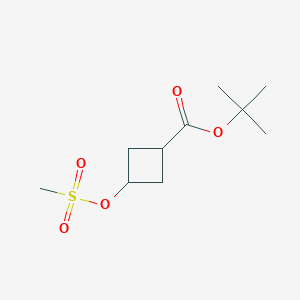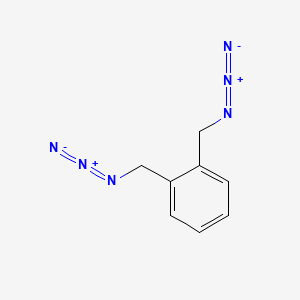
Benzene, 1,2-bis(azidomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,2-bis(azidomethyl)-, also known as 1,2-bis(azidomethyl)benzene, is an organic compound with the molecular formula C8H8N6. This compound features two azidomethyl groups attached to a benzene ring, making it a member of the azide family. Azides are known for their high reactivity, particularly in click chemistry and other synthetic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis(azidomethyl)- typically involves the reaction of benzene, 1,2-bis(chloromethyl)- with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the complete substitution of chlorine atoms by azide groups .
Industrial Production Methods: While specific industrial production methods for Benzene, 1,2-bis(azidomethyl)- are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to achieve high yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions: Benzene, 1,2-bis(azidomethyl)- undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide groups participate in 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azide groups can be reduced to amines using reagents such as triphenylphosphine in the Staudinger reduction.
Substitution Reactions: The azide groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition to facilitate the formation of triazoles.
Reduction: Triphenylphosphine is a common reagent for the Staudinger reduction.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products:
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
Benzene, 1,2-bis(azidomethyl)- has a wide range of applications in scientific research:
作用机制
The primary mechanism of action for Benzene, 1,2-bis(azidomethyl)- involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions to form triazoles, which are stable and versatile structures. The azide groups can also release nitrogen gas upon thermal or photolytic activation, generating highly reactive nitrenes that can insert into various chemical bonds .
相似化合物的比较
- Benzene, 1,3-bis(azidomethyl)-
- Benzene, 1,4-bis(azidomethyl)-
- Toluene, α-azido-
Comparison: Benzene, 1,2-bis(azidomethyl)- is unique due to the ortho positioning of its azidomethyl groups, which can influence its reactivity and the types of products formed in cycloaddition reactions. In contrast, the meta and para isomers (1,3- and 1,4-bis(azidomethyl)benzene) may exhibit different reactivity patterns and steric effects .
属性
CAS 编号 |
102437-79-6 |
|---|---|
分子式 |
C8H8N6 |
分子量 |
188.19 g/mol |
IUPAC 名称 |
1,2-bis(azidomethyl)benzene |
InChI |
InChI=1S/C8H8N6/c9-13-11-5-7-3-1-2-4-8(7)6-12-14-10/h1-4H,5-6H2 |
InChI 键 |
LLSVAGWJNWTZIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


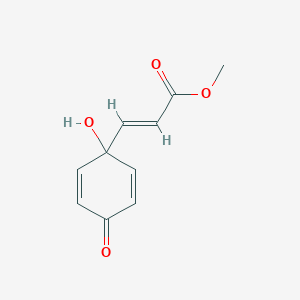
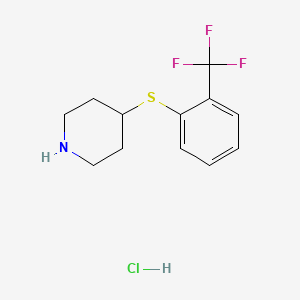
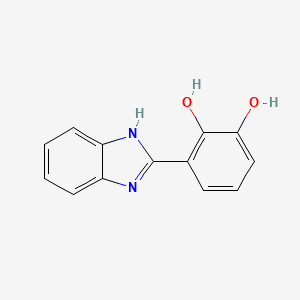

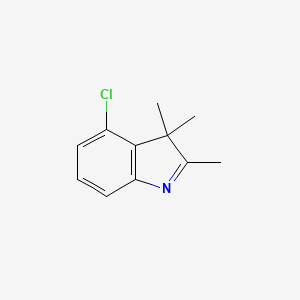
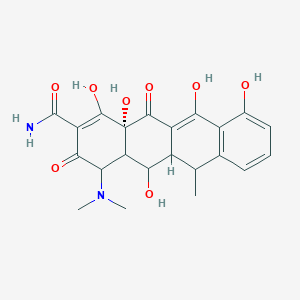
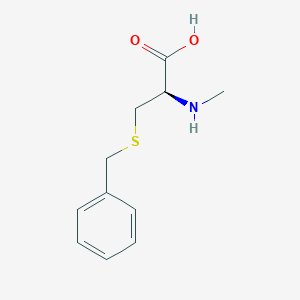
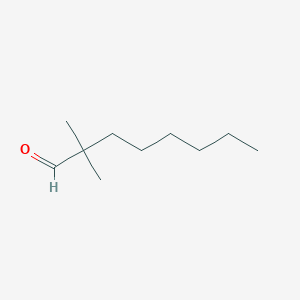
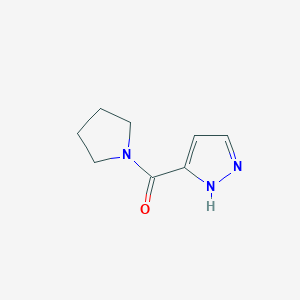
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6R,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid](/img/structure/B14075804.png)
![{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14075807.png)
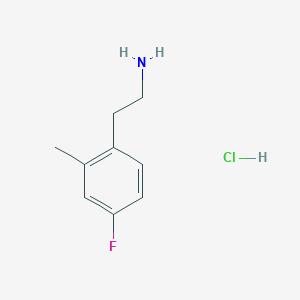
![N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B14075816.png)
